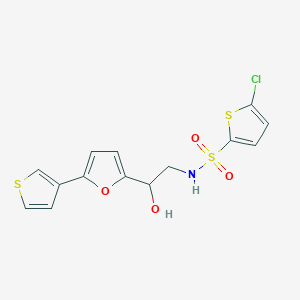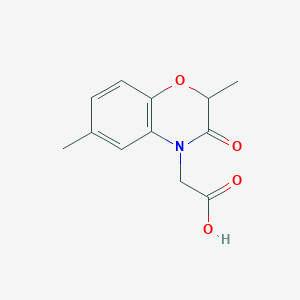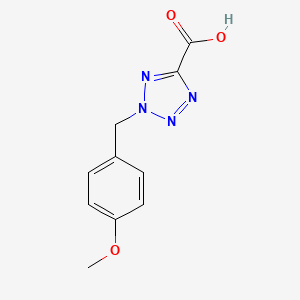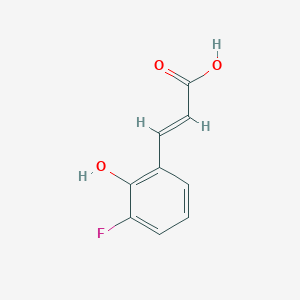
(Z)-5-((5-(4-methyl-2-nitrophenyl)furan-2-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-5-((5-(4-methyl-2-nitrophenyl)furan-2-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C19H17N3O5S2 and its molecular weight is 431.48. The purity is usually 95%.
BenchChem offers high-quality (Z)-5-((5-(4-methyl-2-nitrophenyl)furan-2-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-5-((5-(4-methyl-2-nitrophenyl)furan-2-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor and Anticancer Applications
Research has indicated that thiazolidinone derivatives, structurally related to the compound , have been synthesized and assessed for their antitumor and anticancer properties. For instance, the synthesis of 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde derivatives, including compounds with morpholino and thioxothiazolidin-4-one units, demonstrated potential antitumor activity. One of the lead compounds from these derivatives showed superior activity compared to reference drugs like 5-fluorouracil, cisplatin, and curcumin, indicating its potential as an anticancer agent (Matiichuk et al., 2020). Similarly, the synthesis of thiazolidinone derivatives containing the furan moiety has been explored for cytotoxicity against human leukemia cells, with some compounds showing potent anticancer activity through mechanisms involving apoptosis induction (Chandrappa et al., 2009).
Antimicrobial and Antioxidant Effects
Thiazolidinones have also been studied for their antimicrobial activities. A series of azole derivatives starting from furan-2-carbohydrazide, including triazole compounds with morpholine moieties, were synthesized and displayed antimicrobial activity against a range of microorganisms (Başoğlu et al., 2013). This suggests the broad utility of thiazolidinone derivatives in combating various bacterial and fungal infections. Additionally, benzimidazole derivatives containing morpholine skeletons have been synthesized and evaluated for their antioxidant activities, further highlighting the versatility of thiazolidinone-based compounds in scientific research (Özil et al., 2018).
Structural and Mechanistic Studies
The structural and mechanistic insights into these compounds have been advanced through various studies. For example, the synthesis and molecular structure of a thiazolidin-4-one derivative with nitro furan and methoxy phenyl groups were elucidated using X-ray powder diffraction and DFT studies (Rahmani et al., 2017). These studies provide critical understanding of the molecular basis for the biological activities of thiazolidinone derivatives.
Eigenschaften
IUPAC Name |
(5Z)-5-[[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene]-3-morpholin-4-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5S2/c1-12-2-4-14(15(10-12)22(24)25)16-5-3-13(27-16)11-17-18(23)21(19(28)29-17)20-6-8-26-9-7-20/h2-5,10-11H,6-9H2,1H3/b17-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIGJKJRGITPMK-BOPFTXTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)N4CCOCC4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)N4CCOCC4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-5-((5-(4-methyl-2-nitrophenyl)furan-2-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2746465.png)

![3,4-dimethyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2746469.png)


![1-(2-methoxyphenyl)-6-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2746474.png)
![5-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2746477.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2746478.png)





